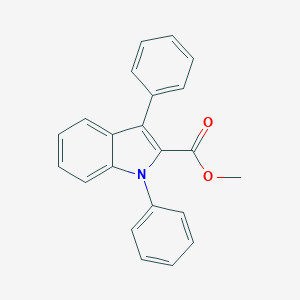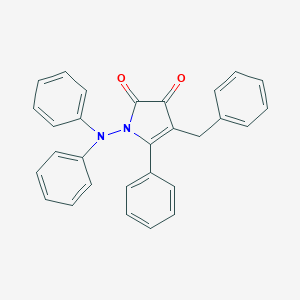![molecular formula C12H16N2O7 B371943 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL](/img/structure/B371943.png)
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with hydroxymethyl and nitrophenylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the tetrahydropyran ring using formaldehyde and a base.
Attachment of the Nitro-Phenylamino Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a nitrophenylamine is reacted with the hydroxymethylated tetrahydropyran under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
化学反応の分析
Types of Reactions
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Various nucleophiles, such as halides, thiols, or amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted tetrahydropyran derivatives.
科学的研究の応用
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylamino group may play a crucial role in binding to these targets, while the hydroxymethyl and tetrahydropyran moieties contribute to the overall stability and solubility of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ortho-Nitrophenyl-β-galactoside: A compound with a similar nitrophenyl group, used as a substrate for detecting β-galactosidase activity.
Nitrophenylamino-tetrahydropyran Derivatives: Other derivatives with variations in the substituents on the tetrahydropyran ring.
Uniqueness
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl and nitrophenylamino groups provide versatility in chemical modifications, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H16N2O7 |
|---|---|
分子量 |
300.26g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-(2-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-3-1-2-4-7(6)14(19)20/h1-4,8-13,15-18H,5H2 |
InChIキー |
PKPQWHJLNLCBIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Diphenylamino)-2,2-diphenyl-spiro[azetidine-4,1'-indane]-3-one](/img/structure/B371865.png)

![3-phenyl-1',7',7'-trimethyl-2,3-dihydrospiro(4H-1,3-benzoxazine-2,2'-bicyclo[2.2.1]heptane)-4-one](/img/structure/B371871.png)


![1~3a~,1~4~,1~5~,1~9b~-tetrahydro-2-aza-1~1~H-3(1,2)-benzena-1(3a,9b)-benzo[g]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371878.png)
![N-methyl-N-(3-methyl-2-phenyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)-N-phenylamine](/img/structure/B371880.png)
![3a-Benzyl-8,8a-diphenyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-2,3-dione](/img/structure/B371881.png)


